Home > Products > Screening Compounds P2653 > Butylscopolamine
Butylscopolamine -

Butylscopolamine

Catalog Number: EVT-1544368
CAS Number:
Molecular Formula: C21H30NO4+
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Butylscopolamine is a carboxylic ester resulting from the formal condensation of the carboxy group of (2S)-3-hydroxy-2-phenylpropanoic acid with the hydroxy group of (2R,4S,5S,7s)-9-butyl-7-hydroxy-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0(2,4)]nonane. It has a role as a muscarinic antagonist and an antispasmodic drug. It is a carboxylic ester, an epoxide, a quaternary ammonium ion and a tropane alkaloid.
Butylscopolamine Bromide is an orally available bromide salt form of butylscopolamine, a quaternary ammonium derivative of the alkaloid scopolamine, with anticholinergic property. Upon oral administration, hyoscine butylbromide binds to and blocks muscarinic receptors located on postganglionic parasympathetic nerve endings and on smooth muscle cells. This blocks the activity of acetylcholine (Ach) and causes its antispasmodic effect in the gastrointestinal (GI), urinary, uterine, and biliary tracts. This agent may also facilitate radiologic visualization of the GI tract.
Antimuscarinic quaternary ammonium derivative of scopolamine used to treat cramps in gastrointestinal, urinary, uterine, and biliary tracts, and to facilitate radiologic visualization of the gastrointestinal tract.
Source and Classification

Butylscopolamine is classified under anticholinergic drugs, which inhibit the action of acetylcholine at parasympathetic sites in smooth muscle, secretory glands, and the central nervous system. It is derived from scopolamine through a chemical modification process involving butylation. This modification enhances its pharmacological properties, making it more effective for specific medical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of butylscopolamine typically involves the reaction of scopolamine with n-butyl bromide. The process can be conducted using various solvents and conditions to optimize yield and purity.

  1. Heating Under Reflux: A common method involves heating scopolamine with n-butyl bromide in a solvent such as acetonitrile or tetrahydrofuran at elevated temperatures (around 65-85 °C) for several hours (typically 35 to 120 hours) to facilitate the reaction.
  2. Crystallization: After the reaction, the crude product is purified through recrystallization using solvents like methanol or ethanol to obtain pure butylscopolamine.

The yield of butylscopolamine can vary depending on the reaction conditions, with reported yields ranging from 30% to 65% depending on the method employed .

Molecular Structure Analysis

Structure and Data

Butylscopolamine has a molecular formula of C₂₁H₃₃BrN₂O₄S and a molecular weight of approximately 441.48 g/mol. Its structure features a tropane ring system with a butyl group attached to the nitrogen atom.

  • Chemical Structure: The structural representation includes:
    • A tropane ring
    • A butyl group (C₄H₉) attached to the nitrogen
    • A bromine atom as part of its salt form (butylscopolamine bromide)

This structural configuration contributes to its pharmacological activity by enhancing its affinity for muscarinic receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Butylscopolamine undergoes various chemical reactions that can influence its stability and efficacy:

  1. Hydrolysis: In aqueous environments, butylscopolamine can undergo hydrolysis, leading to the formation of scopolamine and other byproducts.
  2. Degradation: Exposure to light and heat can lead to degradation products that may affect its therapeutic efficacy.

The stability profile is crucial for pharmaceutical formulations, necessitating careful consideration during storage and handling.

Mechanism of Action

Process and Data

Butylscopolamine exerts its effects primarily through competitive antagonism at muscarinic acetylcholine receptors located in smooth muscle tissues. By blocking these receptors, it inhibits parasympathetic nerve impulses that would normally cause muscle contraction, leading to:

  • Relaxation of Smooth Muscles: This results in decreased motility in the gastrointestinal tract.
  • Reduction in Secretions: It also reduces glandular secretions associated with digestive processes.

This mechanism makes it particularly useful in treating conditions like irritable bowel syndrome and other gastrointestinal spasms.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Stable across a range of pH levels but may degrade under extreme conditions.
  • Melting Point: The melting point is generally reported around 170 °C.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Butylscopolamine is widely utilized in clinical settings for:

  • Management of Gastrointestinal Disorders: It is prescribed for conditions such as colicky pain, irritable bowel syndrome, and other gastrointestinal spasms.
  • Preoperative Use: Often used to reduce secretions during anesthesia induction.
  • Diagnostic Procedures: Employed to facilitate certain diagnostic imaging procedures by relaxing smooth muscles.

Additionally, ongoing research explores its potential applications in other therapeutic areas due to its anticholinergic properties.

Introduction to Butylscopolamine

Historical Development and Pharmacological Classification

The historical development of butylscopolamine originates from mid-20th century pharmacological research aimed at modifying naturally occurring alkaloids to enhance therapeutic utility. Scopolamine (hyoscine), extracted from plants of the Solanaceae family including Atropa belladonna (deadly nightshade), Scopolia carniolica, and Hyoscyamus niger (henbane), provided the chemical foundation [3] [7]. Early medicinal use of unmodified scopolamine was limited by its penetration of the blood-brain barrier, causing significant neuropsychiatric side effects including hallucinations, delirium, and sedation – drawbacks particularly problematic for managing chronic gastrointestinal conditions [3] [7].

  • Molecular Optimization: Pharmaceutical chemists addressed these limitations through structural modification, adding a butyl group to the tertiary amine nitrogen of scopolamine, creating a quaternary ammonium compound (butylscopolamine). This conversion, patented in 1950, fundamentally altered the molecule's physicochemical properties [3] [7]. The permanent positive charge introduced by the quaternary nitrogen dramatically reduced lipid solubility, severely limiting passive diffusion across the blood-brain barrier. Consequently, butylscopolamine exerts minimal central antimuscarinic effects at therapeutic doses [1] [3] [7].
  • Clinical Introduction: Following its patent, butylscopolamine was approved for medical use in 1951 under the brand name Buscopan®, marking the introduction of a peripherally selective antispasmodic agent [3] [7]. This innovation represented a significant therapeutic advance over existing anticholinergics like atropine and unscopolamine, offering targeted relief for abdominal spasms without the burden of centrally mediated adverse effects [1] [3].
  • Pharmacological Classification: Butylscopolamine is classified pharmacotherapeutically as an antimuscarinic agent and antispasmodic [1]. Its primary mechanism involves competitive, reversible antagonism at muscarinic acetylcholine receptors (predominantly M3 and M2 subtypes) located on smooth muscle cells within the gastrointestinal tract, biliary system, and genitourinary tract [1] [3]. By blocking acetylcholine binding, butylscopolamine prevents receptor activation and subsequent intracellular signaling cascades (primarily Gq/11-mediated for M3) that lead to smooth muscle contraction. This results in relaxation of spasmodic smooth muscle, alleviating cramping pain without directly affecting nociceptive pathways [1] [3]. The ganglionic blocking properties noted in some literature contribute secondarily to its overall spasmolytic efficacy [6]. Its recognition as an indispensable medicine by the World Health Organization (WHO) underscores its clinical importance [1] [6].

Chemical Identity and Structural Profile

Butylscopolamine possesses a well-defined chemical structure that underpins its pharmacological behavior and distinguishes it from its parent compound, scopolamine.

  • Core Structure and Key Features: The molecule is formally known as [7(S)-(1α,2β,4β,5α,7β)]-9-butyl-7-(3-hydroxy-1-oxo-2-phenylpropoxy)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane. Its structure integrates several critical components [1] [3] [7]:
  • Tropane Alkaloid Skeleton: The core structure is based on the bicyclic tropane ring system (8-methyl-8-azabicyclo[3.2.1]octane), characteristic of compounds like scopolamine and atropine.
  • Epoxide Bridge: A defining feature of the scopolamine structure is the presence of an epoxide (oxygen bridge) between carbons 6 and 7 of the tropane ring. This epoxide contributes to the molecule's three-dimensional conformation.
  • Ester Linkage: A crucial ester bond links the tropane alcohol (scopine) moiety to an aromatic acid derivative. In butylscopolamine, this acid is (S)-(-)-2-phenyl-3-hydroxypropionic acid.
  • Quaternary Ammonium Center: The critical structural modification differentiating butylscopolamine from scopolamine is the quaternization of the tropane nitrogen (N1). A butyl group (C₄H₉) is attached to this nitrogen, and the resulting positive charge is balanced by a bromide anion (Br⁻). This quaternary nitrogen (N⁺-CH₂-CH₂-CH₂-CH₃) is responsible for the molecule's permanent positive charge, low lipid solubility, and limited CNS penetration.

  • Molecular Properties: Butylscopolamine bromide has the chemical formula C₂₁H₃₀BrNO₄ and a molecular weight of 440.38 g/mol. The free cation (without the bromide counterion) has the formula C₂₁H₃₀NO₄⁺ and a molecular weight of 360.47 g/mol [1] [3] [4]. The average monoisotopic mass is 360.2169 Da [1]. The compound typically appears as a white or almost white crystalline powder [1] [7].

  • Structural Determinants of Action: The quaternary ammonium group is the paramount structural feature dictating butylscopolamine's pharmacokinetic and pharmacodynamic profile. The permanent positive charge:

  • Prevents BBB Crossing: Severely limits passive diffusion across lipid membranes, including the blood-brain barrier, minimizing central effects.
  • Confers Peripheral Selectivity: Concentrates the drug's action on peripheral muscarinic receptors.
  • Influences Pharmacokinetics: Results in very low oral bioavailability (<1%) due to poor absorption and extensive first-pass metabolism, primarily involving hydrolysis of the ester bond. It also dictates a volume of distribution (Vd ≈ 128 L) reflecting distribution primarily within the extracellular fluid compartment, and routes of elimination (significant fecal excretion) [1] [3].
  • Enhances Muscarinic Receptor Binding: The cationic head group is essential for high-affinity binding to the orthosteric site of muscarinic acetylcholine receptors via ionic and hydrogen bonding interactions with conserved aspartate residues and other amino acids within the receptor binding pocket.

Table 1: Chemical Identifiers and Properties of Butylscopolamine

PropertyValue
Systematic Name (IUPAC)[7(S)-(1α,2β,4β,5α,7β)]-9-Butyl-7-{[(2S)-3-hydroxy-2-phenylpropanoyl]oxy}-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonan-9-ium
SynonymsHyoscine Butylbromide, Scopolamine Butylbromide, Butylscopolamine Bromide, N-Butylscopolammonium Bromide
CAS Registry Number149-64-4 (Bromide Salt), 7182-53-8 (Cation) [1] [3] [4]
DrugBank Accession NumberDB09300 [1]
Molecular FormulaC₂₁H₃₀BrNO₄ (Bromide Salt), C₂₁H₃₀NO₄⁺ (Cation) [1] [3]
Molecular Weight440.38 g/mol (Bromide Salt), 360.47 g/mol (Cation) [1] [3]
Chemical Structure (SMILES)CCCC[N+]1(C)[C@H]2CC@@HC[C@H]1[C@H]4[C@@H]2O4 [1]
Chemical Structure (InChIKey)HOZOZZFCZRXYEK-GSWUYBTGSA-M (Bromide Salt) [1]
ModalitySmall Molecule [1]
Therapeutic CategoryAntimuscarinic, Antispasmodic [1]

Global Regulatory Status and Essential Medicine Designations

The regulatory approval and accessibility of butylscopolamine vary significantly across global regions, reflecting differing regulatory evaluations and therapeutic traditions, despite its widespread clinical use and WHO recognition.

  • World Health Organization (WHO) Recognition: Butylscopolamine holds a prominent position on the WHO Model List of Essential Medicines, categorized as an indispensable agent needed within a basic health system [1] [3] [6]. This designation underscores its clinical utility in managing abdominal cramps and pain, particularly where access to broader formularies may be limited. The WHO listing emphasizes its role as a core component for symptomatic treatment of gastrointestinal spasticity and hypermotility disorders [1].

  • European Union & United Kingdom: Butylscopolamine enjoys broad approval and widespread availability. It is typically classified as a Pharmacy Medicine (P) or General Sales List (GSL, OTC) medication depending on the specific formulation (e.g., lower-dose tablets may be OTC, while injectables require prescription) [3] [4] [7]. It is marketed under various brand names, most notably Buscopan®, and as generics. National formularies across the EU include it for indications like abdominal cramps, biliary/renal colic, and as an adjunct in diagnostic procedures (e.g., radiology, endoscopy) [3] [7].

  • Australia: Regulated under Schedule 2 (Pharmacy Medicine) or Schedule 3 (Pharmacist Only Medicine), allowing purchase from pharmacies with varying levels of pharmacist oversight [3] [7]. It is readily available OTC for abdominal pain relief.

  • Canada: Available over-the-counter (OTC), typically under pharmacist supervision ("Pharmacist Only" designation) [3].

  • United States: Butylscopolamine occupies a unique and restricted regulatory position. It is NOT approved by the FDA for human use [1] [3] [7]. The only FDA-approved formulation (Buscopan® Injection) is explicitly labeled for veterinary use in horses to treat spasmodic colic [3]. Consequently, butylscopolamine is unavailable for human therapeutic use within the US market. Methscopolamine (another quaternary ammonium derivative) or other antispasmodics like dicyclomine are used as alternatives where peripheral anticholinergic effects are desired with reduced central activity [3].

  • Other Regions: The drug is approved and commonly available in many parts of Asia, Latin America, and Africa, often following the European model of OTC or pharmacy-only status for oral formulations. Fixed-dose combinations (e.g., butylscopolamine with paracetamol/acetaminophen or metamizole) are approved in some countries for conditions like menstrual cramps or stronger pain relief [1] [6].

  • Essential Medicine Status: Inclusion on the WHO Essential Medicines List (EML) is a powerful endorsement of butylscopolamine's public health value. This status signifies that it meets priority healthcare needs based on efficacy, safety, and cost-effectiveness within a basic health system framework. The EML listing facilitates its inclusion in national formularies, particularly in low- and middle-income countries, and can influence procurement and availability [1] [6].

Table 2: Global Regulatory Status Overview of Butylscopolamine

Region/CountryRegulatory Status for Human UseKey Notes
World Health Organization (WHO)Listed on Model List of Essential MedicinesRecognized as indispensable for basic health systems [1] [6]
European Union (EU)Approved (Market Authorized)Widely available as P (Pharmacy) or GSL (General Sales List/OTC) medicine [3] [7]
United Kingdom (UK)Approved (Market Authorized)GSL (OTC) for tablets; POM (Prescription Only) for injectables/suppositories [3] [4] [7]
AustraliaApprovedS2 (Pharmacy Medicine) or S3 (Pharmacist Only Medicine) [3] [7]
CanadaApprovedOTC (Over-the-Counter), often Pharmacist only [3]
United States (USA)Not Approved (FDA)Only veterinary formulation approved (for horses) [1] [3] [7]. Methscopolamine used as alternative.
JapanApprovedPrescription medicine [1] [6]
Numerous other countriesApproved (Market Authorized)Often OTC or Pharmacy status; FDCs available in some markets [1] [6]

Properties

Product Name

Butylscopolamine

IUPAC Name

[(1R,2R,4S,5S)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C21H30NO4+

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C21H30NO4/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14/h5-9,15-20,23H,3-4,10-13H2,1-2H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1

InChI Key

YBCNXCRZPWQOBR-MWGADRMYSA-N

SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

Solubility

In water, 908 mg/L at 25 °C (est)

Synonyms

Bromide, Butylscopolammonium
Bromide, N-Butylscopolammonium
Buscapine
Buscolysin
Buscopan
Butylscopolamine
Butylscopolammonium Bromide
Hyoscinbutylbromide
Hyoscine N Butylbromide
Hyoscine N-Butylbromide
N Butylscopolammonium Bromide
N-Butylbromide, Hyoscine
N-Butylscopolammonium Bromide
Scopolaminebutylbromide
Scopolan

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

Isomeric SMILES

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.